Computed Lipophilicity (XLogP3-AA) Benchmarking Against Fragment-Like Baseline
The target compound exhibits a computed XLogP3-AA value of 1.9, placing it in the moderate lipophilicity range suitable for CNS drug-like chemical space [1]. By comparison, the simplified analog 2,5-dimethyl-N-(piperidin-4-yl)furan-3-carboxamide (CAS 954571-50-7, MW 222.29), which lacks the nicotinoyl group, has a lower calculated LogP (~0.9, estimated from fragment-based algorithms), while the standalone 1-nicotinoylpiperidine fragment has a LogP near 0.6. The increase in predicted lipophilicity of the target compound relative to these substructural motifs may influence passive membrane permeability and non-specific protein binding, offering a calculable differentiation for library design and ADME profiling [1]. No experimental LogP or permeability data for this compound were identified.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 |
| Comparator Or Baseline | 2,5-dimethyl-N-(piperidin-4-yl)furan-3-carboxamide (estimated LogP ~0.9); 1-nicotinoylpiperidine fragment (estimated LogP ~0.6) |
| Quantified Difference | ΔLogP ≈ 1.0–1.3 units higher for target compound versus simpler analogs |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021.05.07 release); comparator LogP values are fragment-based estimates |
Why This Matters
Differences in predicted lipophilicity on the order of 1 log unit can significantly affect solubility and permeability in screening cascades; selecting the target compound over simpler 2,5-dimethylfuran-3-carboxamides means procuring a molecule with systematically altered ADME-relevant properties, which must be accounted for in structure-activity studies.
- [1] PubChem Compound Summary for CID 71786506, 2,5-dimethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)furan-3-carboxamide. National Center for Biotechnology Information, 2025. View Source
